Ethyl 3,4,5-trimethoxybenzoate;1-iodo-2,3,4,5-tetramethylbenzene
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Overview
Description
Ethyl 3,4,5-trimethoxybenzoate: and 1-iodo-2,3,4,5-tetramethylbenzene are two distinct organic compounds with unique chemical structures and properties. Ethyl 3,4,5-trimethoxybenzoate is an ester derivative of benzoic acid, characterized by the presence of three methoxy groups attached to the benzene ring. On the other hand, 1-iodo-2,3,4,5-tetramethylbenzene is an iodinated aromatic compound with four methyl groups attached to the benzene ring.
Preparation Methods
Ethyl 3,4,5-trimethoxybenzoate
The synthesis of Ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or a polymer-supported dichloroiodate reagent. The reaction is typically conducted under mild aprotic conditions to achieve high yields .
Chemical Reactions Analysis
Ethyl 3,4,5-trimethoxybenzoate
Ethyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, it can be hydrolyzed back to 3,4,5-trimethoxybenzoic acid and ethanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene is involved in several types of reactions:
Substitution: The iodine atom can be substituted by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions to form more complex aromatic compounds.
Scientific Research Applications
Ethyl 3,4,5-trimethoxybenzoate
Ethyl 3,4,5-trimethoxybenzoate is used in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of drugs with anti-inflammatory and anticancer properties.
Biological Studies: It is used in studies related to its antioxidant and free radical scavenging activities.
Chemical Synthesis: It is employed as a building block in organic synthesis for the preparation of more complex molecules.
1-iodo-2,3,4,5-tetramethylbenzene
1-iodo-2,3,4,5-tetramethylbenzene is utilized in:
Organic Synthesis: It is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and other advanced materials.
Mechanism of Action
Ethyl 3,4,5-trimethoxybenzoate
The mechanism of action of Ethyl 3,4,5-trimethoxybenzoate involves its interaction with biological targets such as enzymes and receptors. Its antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, thereby protecting cells from oxidative damage .
1-iodo-2,3,4,5-tetramethylbenzene
The mechanism of action of 1-iodo-2,3,4,5-tetramethylbenzene is primarily related to its reactivity as an electrophile in substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Ethyl 3,4,5-trimethoxybenzoate
Similar compounds include methyl 3,4,5-trimethoxybenzoate and 3,4,5-trimethoxybenzyl alcohol. Ethyl 3,4,5-trimethoxybenzoate is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its analogs .
1-iodo-2,3,4,5-tetramethylbenzene
Similar compounds include 1-bromo-2,3,4,5-tetramethylbenzene and 1-chloro-2,3,4,5-tetramethylbenzene. The presence of the iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene makes it more reactive in substitution and coupling reactions compared to its bromo and chloro counterparts .
Properties
Molecular Formula |
C22H29IO5 |
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Molecular Weight |
500.4 g/mol |
IUPAC Name |
ethyl 3,4,5-trimethoxybenzoate;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H16O5.C10H13I/c1-5-17-12(13)8-6-9(14-2)11(16-4)10(7-8)15-3;1-6-5-10(11)9(4)8(3)7(6)2/h6-7H,5H2,1-4H3;5H,1-4H3 |
InChI Key |
IVDUMXGIDZINBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.CC1=CC(=C(C(=C1C)C)C)I |
Origin of Product |
United States |
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